molecular formula C16H14BrN3O5 B5724005 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5724005
M. Wt: 408.20 g/mol
InChI Key: CFCXYIZRCOICJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective soluble guanylate cyclase (sGC) stimulator.

Mechanism of Action

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a selective sGC stimulator. It works by binding to the sGC enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide include vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been found to have a protective effect on the heart and lungs.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is its selectivity for sGC. This makes it a useful tool for studying the cGMP signaling pathway. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of interest is its potential use in the treatment of sickle cell anemia. Another area of interest is its potential use in the treatment of heart failure and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 4-bromo-2-methylphenoxyacetic acid. The intermediate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a coupling agent to give the final product.

Scientific Research Applications

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in various fields. It has been found to have therapeutic potential in the treatment of pulmonary arterial hypertension, heart failure, and chronic obstructive pulmonary disease. It has also been studied for its potential use in the treatment of erectile dysfunction and sickle cell anemia.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5/c1-10-7-12(17)5-6-14(10)24-9-15(21)25-19-16(18)11-3-2-4-13(8-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCXYIZRCOICJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

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